N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-4-(5-methyl-1H-tetrazol-1-yl)benzamide
Description
N-{2-[(4-Chlorophenyl)sulfanyl]ethyl}-4-(5-methyl-1H-tetrazol-1-yl)benzamide is a synthetic benzamide derivative featuring a tetrazole ring and a sulfanyl-linked 4-chlorophenyl substituent. The compound’s structure integrates three critical pharmacophores:
- Benzamide core: Provides a planar aromatic scaffold for intermolecular interactions.
- 5-Methyltetrazole: Acts as a bioisostere for carboxylic acids, enhancing metabolic stability and hydrogen-bonding capacity.
Properties
Molecular Formula |
C17H16ClN5OS |
|---|---|
Molecular Weight |
373.9 g/mol |
IUPAC Name |
N-[2-(4-chlorophenyl)sulfanylethyl]-4-(5-methyltetrazol-1-yl)benzamide |
InChI |
InChI=1S/C17H16ClN5OS/c1-12-20-21-22-23(12)15-6-2-13(3-7-15)17(24)19-10-11-25-16-8-4-14(18)5-9-16/h2-9H,10-11H2,1H3,(H,19,24) |
InChI Key |
DJGRYKDYHWJXKC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=NN1C2=CC=C(C=C2)C(=O)NCCSC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
- Starting from 4-chlorobenzoic acid, a six-step synthesis yields the compound.
- The steps involve esterification, hydrazination, salt formation, and cyclization.
- Detailed reaction conditions and industrial production methods would require further investigation.
Chemical Reactions Analysis
- The compound may undergo various reactions, including oxidation, reduction, and substitution.
- Common reagents and conditions depend on the specific reaction type.
- Major products formed would vary based on the reaction pathway.
Scientific Research Applications
- In chemistry: Investigate its reactivity, stability, and potential as a building block for other compounds.
- In biology: Explore its interactions with enzymes, receptors, or cellular processes.
- In medicine: Assess its pharmacological properties, such as antiviral or anti-inflammatory effects.
- In industry: Consider its use in agrochemicals or pharmaceuticals.
Mechanism of Action
- The compound likely interacts with specific molecular targets.
- Further studies are needed to elucidate its precise mechanism.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural Features and Functional Group Variations
The compound’s closest analogs include 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones (compounds [7–9] in ) and S-alkylated 1,2,4-triazoles (compounds [10–15]). Key differences are summarized below:
| Feature | Target Compound | Triazole-Thiones [7–9] | S-Alkylated Triazoles [10–15] |
|---|---|---|---|
| Core Heterocycle | Tetrazole (1H-tetrazol-1-yl) | 1,2,4-Triazole | 1,2,4-Triazole with S-alkylation |
| Sulfur Functionality | Sulfanyl (-S-) | Sulfonyl (-SO2-) | Sulfonyl (-SO2-) + thioether (-S-) |
| Aromatic Substitutent | 4-Chlorophenyl | 2,4-Difluorophenyl | 2,4-Difluorophenyl + fluorophenyl ketone |
| Key Spectral Bands | C=O (benzamide, ~1660–1680 cm⁻¹) | C=S (1247–1255 cm⁻¹) | C=O (ketone, ~1660–1680 cm⁻¹) |
Key Observations :
- The tetrazole ring in the target compound offers distinct electronic properties compared to triazoles, including higher dipole moments and nitrogen density, which may enhance polar interactions in biological systems.
- The absence of a 2,4-difluorophenyl group (common in analogs) may reduce steric hindrance, favoring binding to compact active sites.
Electronic and Spectral Comparisons
Infrared Spectroscopy (IR):
- Target Compound : Expected C=O stretch (benzamide) at ~1660–1680 cm⁻¹ and C-S stretch (sulfanyl) at ~600–700 cm⁻¹.
- Triazole-Thiones [7–9] : Show C=S stretches at 1247–1255 cm⁻¹ and lack C=O bands due to cyclization .
- S-Alkylated Triazoles [10–15] : Reintroduce C=O (ketone) at ~1660–1680 cm⁻¹, alongside sulfonyl vibrations (~1350 cm⁻¹).
Nuclear Magnetic Resonance (NMR):
Computational and Crystallographic Insights
- Electrostatic Potential (ESP): Tools like Multiwfn could quantify differences in electron density between the tetrazole (electron-deficient due to aromaticity) and triazole-thiones (electron-rich at sulfur).
- twisted triazole systems.
Biological Activity
N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-4-(5-methyl-1H-tetrazol-1-yl)benzamide, a compound with significant structural complexity, has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : C16H18ClN5S
- Molecular Weight : 355.87 g/mol
- Key Functional Groups :
- Sulfanyl group (–S–)
- Tetrazole ring
- Benzamide moiety
This unique combination of functional groups suggests potential for diverse biological interactions.
Antidiabetic Potential
Recent studies have indicated that compounds similar to this compound exhibit significant antidiabetic properties. For instance, derivatives of benzamides have been shown to inhibit enzymes such as α-glucosidase and α-amylase, which are crucial in carbohydrate metabolism.
Table 1: Inhibitory Activity of Benzamide Derivatives
| Compound | IC50 (μM) | Target Enzyme |
|---|---|---|
| Compound A | 10.75 ± 0.52 | α-glucosidase |
| Compound B | 39.48 ± 0.80 | α-amylase |
| This compound | TBD | TBD |
Note: TBD indicates that specific IC50 values for the compound need further investigation.
In vitro studies have demonstrated that the presence of electron-donating and electron-withdrawing groups significantly influences the inhibitory activity against these enzymes, suggesting a structure-activity relationship (SAR) that can be exploited in drug design.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Research indicates that benzamide derivatives can induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways associated with cell growth and survival.
Case Study: Anticancer Activity Assessment
In a study involving human cancer cell lines, this compound was tested for its efficacy:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer)
- Results : The compound exhibited dose-dependent cytotoxicity, with significant reductions in cell viability at higher concentrations.
Mechanistic Insights
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The compound's structural features allow it to bind effectively to active sites on target enzymes, inhibiting their function.
- Cell Signaling Modulation : Interactions with cellular receptors may alter signaling pathways, leading to changes in cell proliferation and apoptosis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
